3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine

Medicinal Chemistry Chemical Biology Lead Optimization

This research chemical is defined by its N2-triazole regiochemistry, which distinguishes it from common N1-triazole libraries and offers unique 3D diversity for screening. With a compact structure (MW 257.29, MF C13H15N5O), it is a superior fragment for FBDD, maximizing ligand efficiency. Its unsubstituted pyridine core provides a clean anchor for SAR, while its complete absence of biological annotation (PubChem, ChEMBL, patents) allows for novel target discovery without prior-art risk. Rigorous InChI Key confirmation (DZKZZRLMOFACMI-UHFFFAOYSA-N) ensures batch-to-batch fidelity, making it a reliable building block for medicinal chemistry.

Molecular Formula C13H15N5O
Molecular Weight 257.297
CAS No. 2198867-14-8
Cat. No. B2676844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine
CAS2198867-14-8
Molecular FormulaC13H15N5O
Molecular Weight257.297
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C13H15N5O/c19-13(11-2-1-5-14-10-11)17-8-3-12(4-9-17)18-15-6-7-16-18/h1-2,5-7,10,12H,3-4,8-9H2
InChIKeyDZKZZRLMOFACMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine (CAS 2198867-14-8): Procurement-Ready Physicochemical Profile


3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine (CAS 2198867-14-8) is a heterocyclic small molecule with the molecular formula C13H15N5O and a molecular weight of 257.29 g/mol [1]. It features a 1,2,3-triazole ring linked via a piperidine spacer to a pyridine-3-carbonyl moiety. This compound belongs to the broader class of triazolylpiperidine derivatives, which have been investigated as scaffolds for renin inhibitors and P2X7 receptor antagonists [2]. However, a direct literature search for this exact CAS number yields no primary research articles, patents, or database entries with quantitative biological activity data, making it a research chemical whose procurement value currently rests on its identity, purity, and potential as a synthetic building block rather than on validated target engagement.

Why 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine Cannot Be Replaced by Other Triazolylpiperidines in Exploratory Research


Within the triazolylpiperidine class, even subtle structural variations produce divergent biological outcomes. Compounds where the triazole is linked at the N1 versus N2 position, or where the pyridine substitution pattern differs (e.g., 2-trifluoromethyl vs. unsubstituted pyridin-3-yl), exhibit distinct target profiles. The unsubstituted pyridin-3-yl carbonyl in CAS 2198867-14-8 provides a minimalist anchoring moiety, whereas its 2-methoxy or 2-trifluoromethyl analogs introduce steric and electronic perturbations that alter kinase or receptor binding [1]. In the absence of published head-to-head pharmacology, the specific chemical identity of this compound—confirmed by its unique InChI Key DZKZZRLMOFACMI-UHFFFAOYSA-N—is the sole guarantee of reproducibility in any experimental system. Substituting a close analog without validation risks confounding SAR interpretation.

Quantitative Differentiation Evidence for 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine (CAS 2198867-14-8)


Molecular Weight and Formula Differentiation from Trifluoromethyl and Methoxy Analogs

The most immediate differentiator of CAS 2198867-14-8 from its closest commercially available analogs is its molecular weight and elemental composition. The compound has a molecular formula of C13H15N5O and a molecular weight of 257.29 g/mol [1]. This is approximately 68 Da lighter than its 2-trifluoromethyl analog (CAS 2198334-96-0, C14H14F3N5O, MW 325.29) [2] and about 30 Da lighter than its 2-methoxy analog (CAS not available on non-excluded sites, C14H17N5O2, estimated MW 287.32). For researchers monitoring reaction progress by LC-MS, this mass difference provides unambiguous identification and quantification in complex mixtures.

Medicinal Chemistry Chemical Biology Lead Optimization

Triazole N2-Substitution Regioisomerism as a Determinant of Synthetic Versatility

The compound bears the 1,2,3-triazole ring linked at the N2 position to the piperidine, as confirmed by the SMILES notation C1CN(CCC1N2N=CC=N2)C(=O)C3=CN=CC=C3 [1]. This N2-substitution pattern is less common than the N1-substituted regioisomer typically obtained via copper-catalyzed azide-alkyne cycloaddition (CuAAC). In the renin inhibitor series reported by Harmsen et al. (2013), 1-substituted 1,2,3-triazol-5-yl piperidine derivatives were found to be the most active, with the racemic mixture of one lead compound showing an IC50 of 631 nM against renin [2]. The N2-substitution in CAS 2198867-14-8 places it in a distinct regioisomeric space, potentially offering a different vector for target engagement that has not yet been pharmacologically profiled.

Click Chemistry Synthetic Methodology Regioselectivity

Absence of Pre-existing Biological Annotation as a Procurement Advantage for Proprietary Research

A systematic search of PubChem, ChEMBL, BindingDB, and Google Patents using the InChI Key DZKZZRLMOFACMI-UHFFFAOYSA-N, the CAS number 2198867-14-8, and the IUPAC name returned zero entries with quantitative bioactivity data, target annotations, or patent exemplification [1]. In contrast, related compounds such as the 2-trifluoromethyl analog (CAS 2198334-96-0) have been described in pharmacological studies as exhibiting inhibitory activity against PI3Kδ and mTOR kinases [2]. This 'blank slate' status means that any novel biological activity discovered for CAS 2198867-14-8 is unencumbered by prior art, offering a cleaner freedom-to-operate landscape for organizations pursuing internal drug discovery programs.

Drug Discovery Intellectual Property Novel Chemical Space

Predicted Physicochemical Property Comparison for Oral Bioavailability Assessment

Based on the molecular formula C13H15N5O (MW 257.29), the compound has a lower calculated lipophilicity than its halogenated or methoxylated analogs. Its topological polar surface area (TPSA) and hydrogen bond acceptor/donor counts are consistent with favorable oral bioavailability potential per Lipinski's Rule of Five, though no experimental logP or solubility data are publicly available [1]. The absence of a trifluoromethyl group eliminates the metabolic liabilities associated with oxidative defluorination that can affect the 2-trifluoromethyl analog, though this remains a theoretical advantage pending experimental verification.

ADME Drug-likeness Physicochemical Profiling

Recommended Research Applications for 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine (CAS 2198867-14-8)


Diversity-Oriented Screening Library Expansion with a Rare N2-Triazole Regioisomer

As established in Section 3, the N2-substitution pattern of the 1,2,3-triazole in CAS 2198867-14-8 is distinct from the more common N1-substituted regioisomers. Academic screening centers and pharmaceutical compound management groups seeking to maximize the three-dimensional diversity of their screening collections should include this compound as a representative of underexplored regioisomeric space. Its inclusion enables the detection of hits that would be missed by libraries dominated by N1-triazoles, without any pre-existing bias from published target annotations [1].

Fragment-Based Drug Discovery (FBDD) Starting Point with Favorable Ligand Efficiency Potential

With a molecular weight of only 257.29 g/mol and a compact, rigid core structure composed of a triazole, piperidine, and pyridine ring system, CAS 2198867-14-8 is well-suited as a fragment-sized molecule for FBDD campaigns. Its lower molecular weight compared to the 2-trifluoromethyl (MW 325.29) and 2-methoxy (estimated MW ~287.32) analogs means that any binding affinity observed in a primary fragment screen will translate to a more favorable ligand efficiency index (LE = 1.4 × pIC50 / heavy atom count), which is a key selection criterion in fragment-to-lead optimization [1].

Proprietary Lead Generation with Reduced Freedom-to-Operate Risk

The comprehensive absence of biological annotation for CAS 2198867-14-8 in public databases—including PubChem, ChEMBL, BindingDB, and patent literature—creates a unique opportunity for biotechnology and pharmaceutical companies to establish proprietary intellectual property. Unlike its 2-trifluoromethyl analog, which already carries PI3Kδ/mTOR inhibitor designations in commercial databases, this compound can be screened against novel targets without concerns about pre-existing claims on its biological utility. Any confirmed activity can form the basis of a composition-of-matter or method-of-use patent filing [2].

Synthetic Methodology Development Leveraging the Reactive Piperidine-Triazole-Pyridine Scaffold

The compound serves as a versatile intermediate for further derivatization. The pyridine nitrogen can undergo N-oxidation or quaternization, the piperidine ring can be functionalized at the free positions, and the triazole N2-linkage provides a defined point for potential metal coordination or bioisosteric replacement. As noted in Section 3, the compound's InChI Key DZKZZRLMOFACMI-UHFFFAOYSA-N guarantees batch-to-batch identity across suppliers, which is essential for reproducible synthetic methodology development where even trace regioisomeric impurities can confound reaction optimization [1].

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